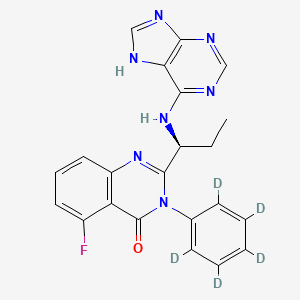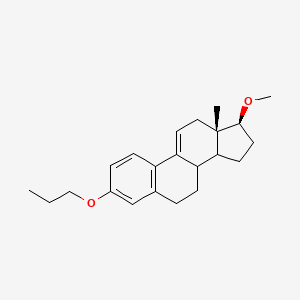
Memantine-d6 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 41100-52-1 (unlabeled)
Scientific Research Applications
Analytical Method Development
Memantine HCl, an N-methyl-D-aspartate receptor antagonist, is used in the management of Alzheimer's disease. Analytical methods, including high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, have been developed for its quantitative determination. These methods are validated for their accuracy, precision, and stability, providing a reliable approach for routine analysis of Memantine HCl in pharmaceutical preparations (Lodoe Choezom et al., 2022).
Blood-Brain Barrier Transport
Research has investigated the transport of Memantine across the blood-brain barrier using human brain models like hCMEC/D3 cells. This study is crucial for understanding Memantine's distribution in the brain, which is essential for its effectiveness in treating Alzheimer's disease (K. Higuchi et al., 2015).
Potential Treatment for Down Syndrome
Memantine has been explored as a potential treatment for Down syndrome. A pilot randomized controlled trial aimed to assess whether Memantine could improve cognitive functions in individuals with Down syndrome, given its efficacy in Alzheimer's disease (R. Boada et al., 2012).
Memantine in Alzheimer's Disease
Several studies have examined Memantine's role in Alzheimer's disease, particularly its effects on brain activity and memory. For instance, its impact on resting state default mode network activity in Alzheimer’s patients has been explored to understand its mechanism of action (Marco Lorenzi et al., 2011).
Neuroprotective Role in Cancer Treatment
Memantine's neuroprotective role has been studied in the context of cancer treatment. It has shown promise in preventing cognitive deficits in rats treated with intrathecal methotrexate, suggesting its potential application in protecting cancer patients from treatment-related cognitive impairment (P. Cole et al., 2013).
Effect on Amyloid-β Peptides
Research indicates that Memantine may reduce the production of amyloid-β peptides, which are crucial in Alzheimer's disease pathology. This reduction is linked to the modulation of amyloid precursor protein trafficking, offering insights into Memantine’s therapeutic mechanism in Alzheimer's disease (Kaori Ito et al., 2017).
Pharmacokinetics and Bioequivalence
Studies have been conducted to understand the pharmacokinetics and bioequivalence of different Memantine formulations, which is vital for ensuring consistent and effective drug delivery in patients (Y. Maekawa et al., 2019).
Glutamatergic and Cholinergic Approaches in Alzheimer's
The rationale for combining glutamatergic and cholinergic approaches, including the use of Memantine, in Alzheimer's disease treatment has been explored, highlighting the need for optimizing existing medications for patient benefit (P. Francis et al., 2012).
Properties
Molecular Formula |
C12H15D6N.HCl |
|---|---|
Molecular Weight |
221.8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






